ethyl 5-(diethoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(diethoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a phenyl ring, and a diethoxymethyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(diethoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl 4,4-diethoxy-3-oxobutanoate with 1-phenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of industrial-grade solvents and catalysts, along with purification techniques such as recrystallization or chromatography, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(diethoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring and the pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole alcohols.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 5-(diethoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of ethyl 5-(diethoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(diethoxymethyl)-1-phenyl-1H-pyrazole-3-carboxylate: Similar structure but with a different position of the carboxylate group.
Ethyl 5-(diethoxymethyl)-1-phenyl-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate group.
Ethyl 5-(diethoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness
Ethyl 5-(diethoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethoxymethyl group and the ester functionality makes it a versatile intermediate for further chemical modifications, enhancing its utility in various research and industrial applications.
Biological Activity
Ethyl 5-(diethoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylate (CAS No. 57397-75-8) is a synthetic organic compound belonging to the pyrazole class, characterized by its unique structure that includes an ethyl ester group, a phenyl ring, and a diethoxymethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H22N2O4. The compound's structure can be depicted as follows:
Chemical Structure
Synthesis
The synthesis of this compound typically involves the reaction of ethyl 4,4-diethoxy-3-oxobutanoate with 1-phenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. Common solvents used include ethanol or methanol, with hydrochloric acid as a catalyst to facilitate the cyclization process .
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study assessed various pyrazole derivatives against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values demonstrated that certain derivatives were comparable to established antibiotics .
Compound | MIC (μmol/mL) | Bacteria |
---|---|---|
This compound | X (to be determined) | E. coli |
Reference Drug (Ampicillin) | 0.033 | E. coli |
Reference Drug (Fluconazole) | 0.020 | C. parapsilosis |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It is believed to modulate inflammatory pathways by inhibiting specific enzymes involved in these processes. This action could potentially make it useful in developing new anti-inflammatory drugs .
The mechanism of action of this compound involves its interaction with various molecular targets within biological systems. It may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. For instance, it may inhibit cyclooxygenase enzymes, which play a critical role in inflammation .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Efficacy : A series of synthesized pyrazole derivatives were tested for antimicrobial activity, revealing that some exhibited potent effects against both bacterial and fungal strains .
- Pharmacological Applications : Ongoing research is exploring the potential of this compound as a pharmaceutical agent, particularly in developing novel treatments for infections and inflammatory diseases .
- Comparative Studies : Comparative studies with similar compounds showed that variations in functional groups significantly affect biological activity, highlighting the importance of structural modifications in drug design .
Properties
IUPAC Name |
ethyl 5-(diethoxymethyl)-1-phenylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-4-21-16(20)14-12-18-19(13-10-8-7-9-11-13)15(14)17(22-5-2)23-6-3/h7-12,17H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJBBCVHRFRNBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=C(C=NN1C2=CC=CC=C2)C(=O)OCC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.